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(+)-(R)-Dihydroaeruginoic Acid -

(+)-(R)-Dihydroaeruginoic Acid

Catalog Number: EVT-10919680
CAS Number:
Molecular Formula: C10H9NO3S
Molecular Weight: 223.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dihydroaeruginoic acid is synthesized by Pseudomonas aeruginosa through a series of enzymatic reactions involving salicylate and cysteine. The production of this compound is regulated by environmental factors, particularly the availability of iron, which influences the expression of the genes involved in its biosynthesis, such as the pchEF gene cluster .

Classification

Chemically, (+)-(R)-dihydroaeruginoic acid can be classified as a thiazoline-containing compound and a member of the broader category of siderophores. Siderophores are low-molecular-weight compounds that bind iron with high affinity, facilitating its uptake by microorganisms. Dihydroaeruginoic acid is specifically characterized as an intermediate in the biosynthetic pathway leading to pyochelin.

Synthesis Analysis

Methods

The synthesis of (+)-(R)-dihydroaeruginoic acid involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of salicylate with cysteine, catalyzed by enzymes encoded by the pchE gene. This reaction yields dihydroaeruginoate, which is then cyclized to form dihydroaeruginoic acid .
  2. Enzymatic Pathways: The enzymatic machinery includes peptide synthetases that facilitate the formation of thiazoline rings, essential for the structure of dihydroaeruginoic acid .
  3. Yield Optimization: Research has shown that optimizing reaction conditions can significantly improve yields. For instance, modifications to the synthesis protocol have led to yields exceeding 70% for dihydroaeruginoic acid .

Technical Details

The synthesis process typically requires precise control over reaction conditions, including temperature and pH, to minimize side reactions and enhance product specificity. The use of recombinant DNA technology has also been explored to enhance the production levels of dihydroaeruginoic acid in microbial cultures.

Molecular Structure Analysis

Structure

The molecular structure of (+)-(R)-dihydroaeruginoic acid features a thiazoline ring and a carboxylic acid functional group. Its chemical formula is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 299.34 g/mol.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 299.34 g/mol
  • Structural Features: Contains a thiazoline ring which contributes to its biological activity.
Chemical Reactions Analysis

Reactions

Dihydroaeruginoic acid participates in several biochemical reactions:

  1. Formation of Pyochelin: It serves as a precursor to pyochelin through further enzymatic modifications involving additional cysteine residues .
  2. Metal Chelation: The compound exhibits strong chelating properties for transition metals, enhancing its role as a siderophore .

Technical Details

The reactions involving dihydroaeruginoic acid are often catalyzed by specific enzymes such as dihydroaeruginoic acid synthetase, which facilitates its conversion into pyochelin under iron-limited conditions .

Mechanism of Action

Process

The mechanism through which (+)-(R)-dihydroaeruginoic acid exerts its effects primarily revolves around its ability to chelate iron:

  1. Iron Binding: Once released into the environment, dihydroaeruginoic acid binds to ferric ions (Fe³⁺), forming stable complexes that can be taken up by bacterial cells.
  2. Regulation of Gene Expression: The presence of iron-saturated dihydroaeruginoic acid can induce specific gene expressions related to iron uptake and metabolism in Pseudomonas aeruginosa .

Data

Research indicates that this compound's ability to sequester iron is critical for bacterial survival in nutrient-poor environments, significantly impacting pathogenicity and ecological interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels but is most effective in slightly acidic conditions.
  • Reactivity: Reacts readily with metal ions due to its chelating properties.
Applications

Scientific Uses

(+)-(R)-Dihydroaeruginoic acid has several notable applications:

  1. Agriculture: Its antifungal properties make it a candidate for developing bio-pesticides aimed at controlling phytopathogenic fungi and bacteria .
  2. Pharmaceuticals: Research into its potential therapeutic effects against various pathogens continues, given its role in iron acquisition and microbial competition.
  3. Biotechnology: It serves as an important model compound for studying microbial metabolism and siderophore biosynthesis pathways.
Biosynthesis and Enzymatic Pathways

Role of pchEF Genes in Nonribosomal Peptide Synthetase Activity

The pchEF operon encodes large, multifunctional NRPS enzymes essential for DHA and pyochelin assembly. These genes are co-transcribed and coregulated with the upstream pchDCBA operon, ensuring coordinated expression under iron starvation. The pchE gene (4.7 kb) encodes a 156 kDa peptide synthetase (PchE), while pchF (5.9 kb) encodes a 197 kDa synthetase (PchF). Genetic disruption of pchE abolishes DHA production, whereas pchF inactivation halts pyochelin synthesis but allows DHA accumulation [2] [3]. This confirms that PchE exclusively generates DHA, while PchF elongates it into pyochelin. Both enzymes operate as an assembly line: PchE activates and condenses primary substrates, and PchF incorporates an additional cysteine and cyclizes the intermediate into the final siderophore [2] [4].

Enzymatic Conversion of Salicylate to Dihydroaeruginoic Acid via PchE

DHA biosynthesis begins with salicylate, derived from chorismate via the pchBA-encoded enzymes. Salicylate activation is mediated by PchD, a 60 kDa adenylating enzyme that generates salicyl-adenylate (salicyl-AMP) using ATP. This activated intermediate is covalently tethered to PchE’s thiolation domain [1] [4]. Subsequently, PchE catalyzes the conjugation of salicylate to L-cysteine. The first cysteine residue is incorporated via amide bond formation, followed by cyclodehydration to form a thiazoline ring—a five-membered heterocycle characteristic of DHA [2] [4]. Release of DHA from PchE requires the thioesterase PchC, though its exact mechanism remains under investigation [1]. Crucially, pchD knockout strains fail to produce both DHA and pyochelin, confirming salicylate adenylation as the gateway step [1].

Table 1: Enzymatic Domains of PchE Catalyzing DHA Formation

DomainFunctionKey Motifs/Features
Adenylation (A)Activates salicylate as salicyl-AMPConserved Mg²⁺-ATP binding site
Thiolation (T)Tethers salicyl/cysteinyl intermediates via phosphopantetheine arm4'-Phosphopantetheine attachment site
Condensation (C)Forms amide bond between salicylate and cysteineHHXXXDG motif
Cyclization (Cyc)Cyclizes cysteine into thiazoline ringEmbedded within adenylation domain ("stuffed")

Modular Architecture of PchE and PchF: Adenylation, Thiolation, and Cyclization Domains

PchE and PchF exhibit canonical NRPS modular organization but with distinctive "stuffed" tailoring domains. Each module comprises three core domains:

  • Adenylation (A): Recognizes and activates specific substrates (salicylate for PchE-Module 1; cysteine for PchE-Module 2 and PchF).
  • Thiolation (T): Swinging phosphopantetheine arm that shuttles substrates between domains.
  • Condensation (C): Catalyzes peptide bond formation [4].

PchE’s uniqueness lies in its interrupted adenylation domain housing an embedded cyclization (Cyc) motif. This "stuffed" domain, located between A8 and A9 subdomains, performs thiazoline ring formation without requiring a separate catalytic unit. Structural studies of homologous NRPS systems reveal that such embedded domains maintain the adenylation active site while enabling concurrent heterocyclization [4] [7]. PchF mirrors this architecture but includes an additional reduction domain (R) to convert the second thiazoline to a thiazolidine during pyochelin assembly [4].

Precursor Utilization: Integration of Salicylate and Cysteine Residues

DHA synthesis demands stoichiometric integration of salicylate and L-cysteine:

  • Salicylate: Sourced from chorismate via a two-step conversion catalyzed by isochorismate synthase (PchA) and pyruvate lyase (PchB). Iron scarcity induces this pathway via the Fur repressor [1] [4].
  • L-Cysteine: Cytosolic cysteine pools directly feed into NRPS assembly. Isotope labeling confirms cysteine contributes carbon, nitrogen, and sulfur atoms to DHA’s thiazoline ring [2] [4].

Once synthesized, DHA is either secreted or elongated by PchF. Export involves transporters like P. protegens’ FetF, as fetF mutants accumulate intracellular DHA [5]. Intriguingly, extracellular DHA can function as an antimicrobial agent independently of pyochelin, suggesting biological roles beyond siderophore biosynthesis [5].

Table 2: Substrate Integration in DHA Biosynthesis

PrecursorBiosynthetic SourceActivation MechanismIncorporation Site
SalicylateChorismate (via PchA/PchB)Adenylation by PchD → salicyl-AMPPchE Module 1 (A domain)
L-CysteineCellular cysteine poolAdenylation by PchE Module 2PchE Module 2 (A domain)

Properties

Product Name

(+)-(R)-Dihydroaeruginoic Acid

IUPAC Name

(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

InChI

InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m0/s1

InChI Key

CECDPVOEINSAQG-ZETCQYMHSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O

Isomeric SMILES

C1[C@H](N=C(S1)C2=CC=CC=C2O)C(=O)O

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